cis-1,3-Cyclohexanedicarboxylic acid diethyl ester
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Overview
Description
cis-1,3-Cyclohexanedicarboxylic acid diethyl ester: is an organic compound with the molecular formula C12H20O4 It is a diester derivative of cis-1,3-cyclohexanedicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-cyclohexanedicarboxylic acid diethyl ester typically involves the esterification of cis-1,3-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the pure diethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield cis-1,3-cyclohexanedicarboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: cis-1,3-Cyclohexanedicarboxylic acid and ethanol.
Reduction: cis-1,3-Cyclohexanedimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed hydrolysis and other biochemical reactions. It may also serve as a model compound for studying ester hydrolysis in biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structural properties contribute to the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of cis-1,3-cyclohexanedicarboxylic acid diethyl ester in chemical reactions involves the interaction of its ester groups with various reagents. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol . In reduction reactions, the ester groups are reduced to primary alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
- trans-1,3-Cyclohexanedicarboxylic acid diethyl ester
- cis-1,4-Cyclohexanedicarboxylic acid diethyl ester
- trans-1,4-Cyclohexanedicarboxylic acid diethyl ester
- 1,2-Cyclohexanedicarboxylic acid diethyl ester
Comparison: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester is unique due to its cis-configuration, which imparts distinct stereochemical properties compared to its trans-isomers. This configuration can influence the compound’s reactivity and the properties of the materials derived from it. For example, the cis-configuration may result in different mechanical and thermal properties in polymers compared to the trans-configuration .
Properties
IUPAC Name |
diethyl (1S,3R)-cyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQGUOIUBYAVNL-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62059-56-7 |
Source
|
Record name | rac-1,3-diethyl (1R,3S)-cyclohexane-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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